N-(3-chloro-4-methoxyphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide
Description
This compound features a complex pentazatricyclo[7.3.0.0²,⁶]dodeca-tetraen core fused with a chloro-methoxyphenyl acetamide moiety. Its structural complexity arises from five nitrogen atoms within the tricyclic system, which likely contribute to unique electronic and steric properties. The chloro and methoxy substituents on the phenyl rings enhance lipophilicity and may influence binding interactions in biological systems.
Properties
Molecular Formula |
C23H19ClN6O4 |
|---|---|
Molecular Weight |
478.9 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide |
InChI |
InChI=1S/C23H19ClN6O4/c1-33-16-6-3-14(4-7-16)18-12-19-22-27-30(23(32)28(22)9-10-29(19)26-18)13-21(31)25-15-5-8-20(34-2)17(24)11-15/h3-12H,13H2,1-2H3,(H,25,31) |
InChI Key |
ONEPCYGGHAIJRY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NC5=CC(=C(C=C5)OC)Cl)C3=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the aromatic core: This step involves the synthesis of the aromatic rings through various organic reactions such as Friedel-Crafts acylation.
Introduction of functional groups: Functional groups like methoxy and chloro groups are introduced using reagents such as methanol and thionyl chloride.
Cyclization and final assembly:
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using thionyl chloride or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic System Variations
a) Thieno-Pyrimidinone Derivative
- Compound: N-(4-Chloro-2-methoxy-5-methylphenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide .
- Key Differences: Core: Thieno-pyrimidinone (sulfur-containing) vs. nitrogen-rich pentazatricyclo. Substituents: Additional methyl groups and ethyl chain increase steric bulk. Reactivity: Sulfur in the thioether may enhance redox activity compared to the all-nitrogen core of the target compound.
b) Thia-Triazatricyclo Derivative
- Compound : N-(3-chloro-4-methoxyphenyl)-2-({9-methyl-8,8-dioxo-8λ⁶-thia-3,5,9-triazatricyclo[8.4.0.0²,⁷]tetradeca-hexaen-4-yl}sulfanyl)acetamide .
- Key Differences :
- Core : Thia-triazatricyclo with sulfonyl groups introduces polarity.
- Electronic Effects : Sulfur atoms may alter electron distribution, affecting binding to hydrophobic targets.
c) Trioxa-Azatetracyclo Derivative
- Compound : N-(4-{6-oxo-5,12,14-trioxa-2-azatetracyclo[7.7.0.0³,⁷.0¹¹,¹⁵]hexadeca-tetraen-8-yl}phenyl)acetamide .
- Key Differences :
- Core : Oxygen-rich trioxa system enhances solubility via hydrogen bonding.
- Applications : Likely optimized for aqueous environments, contrasting with the target compound’s lipophilic design.
Functional Group and Substituent Analysis
Research Implications
In contrast, sulfur/oxygen analogs may target redox-sensitive pathways. Further studies should explore:
- Structure-Activity Relationships (SAR) : Modifying substituents (e.g., replacing methoxy with ethoxy) to optimize bioavailability.
- Crystallographic Validation : Using SHELX programs to resolve binding modes in co-crystals with biological targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
